molecular formula C14H11NO3S4 B2424676 N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide CAS No. 1797614-50-6

N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide

Cat. No.: B2424676
CAS No.: 1797614-50-6
M. Wt: 369.49
InChI Key: AIWARLUTBQFGDP-UHFFFAOYSA-N
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Description

N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom.

Scientific Research Applications

N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide has diverse applications in scientific research:

Future Directions

Thiophene and its derivatives continue to attract great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Thus, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide typically involves multiple steps, including the formation of thiophene rings and subsequent functionalization. Common synthetic methods include:

Industrial Production Methods

Industrial production of thiophene derivatives often employs catalytic processes to enhance yield and selectivity. Metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are frequently used to introduce various functional groups onto the thiophene ring .

Chemical Reactions Analysis

Types of Reactions

N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide can undergo several types of chemical reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophenes, depending on the specific reagents and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of thiophene rings with sulfonamide and carbonyl groups makes it a versatile compound for various applications .

Properties

IUPAC Name

N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3S4/c16-14(10-5-7-19-9-10)12-4-3-11(21-12)8-15-22(17,18)13-2-1-6-20-13/h1-7,9,15H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIWARLUTBQFGDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3S4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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